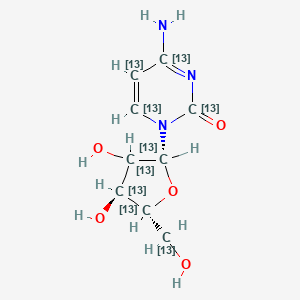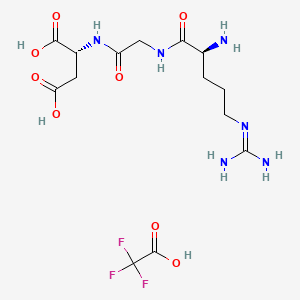
H-Arg-Gly-D-Asp-OH.TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Arg-Gly-D-Asp-OH.TFA is a synthetic peptide consisting of the amino acids arginine, glycine, and D-aspartic acid, with a trifluoroacetic acid (TFA) salt. This peptide is often used in biochemical and medical research due to its ability to interact with various biological molecules and systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Gly-D-Asp-OH.TFA typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The process includes the following steps:
Coupling: The amino acids are sequentially added to a solid resin support. Each amino acid is protected by an Fmoc group to prevent unwanted reactions.
Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the amino group for the next coupling reaction.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail containing trifluoroacetic acid (TFA), scavengers like water, triisopropylsilane (TIPS), and ethanedithiol (EDT) to prevent side reactions.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification .
Análisis De Reacciones Químicas
Types of Reactions
H-Arg-Gly-D-Asp-OH.TFA can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can yield citrulline, while reduction of disulfide bonds results in free thiols .
Aplicaciones Científicas De Investigación
H-Arg-Gly-D-Asp-OH.TFA has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell adhesion, signaling, and protein interactions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of H-Arg-Gly-D-Asp-OH.TFA involves its interaction with specific molecular targets, such as integrins. Integrins are transmembrane receptors that mediate cell adhesion and signaling. The peptide binds to the integrin receptors, influencing cell behavior and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: Another peptide with similar properties but includes serine instead of D-aspartic acid.
Cyclo(Arg-Gly-Asp-D-Phe-Val): A cyclic peptide with enhanced stability and specificity for integrin receptors.
Uniqueness
H-Arg-Gly-D-Asp-OH.TFA is unique due to the presence of D-aspartic acid, which can confer different biological activities and stability compared to its L-isomer counterparts .
Propiedades
Fórmula molecular |
C14H23F3N6O8 |
|---|---|
Peso molecular |
460.36 g/mol |
Nombre IUPAC |
(2R)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7+;/m0./s1 |
Clave InChI |
FBPDETPEHPAQDC-UOERWJHTSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)


![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
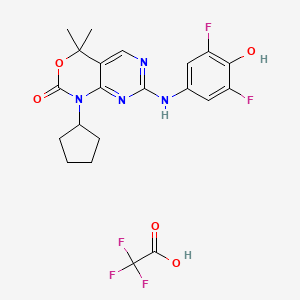
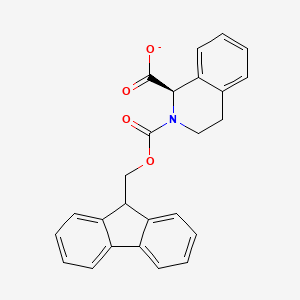
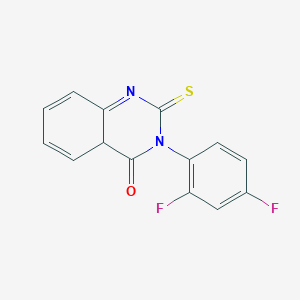
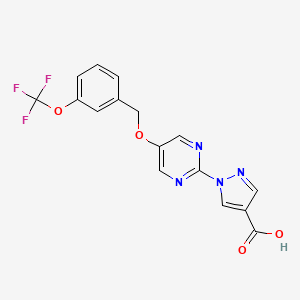

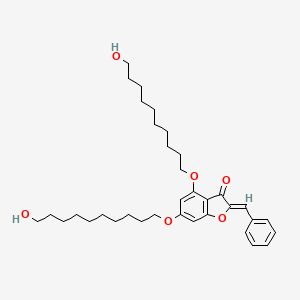
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
